3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions. For instance, a new series of 1,2,4- and 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety were efficiently synthesized and characterized by spectroscopic methods and elemental analysis .Molecular Structure Analysis
The molecular structure of the related compound “Acetophenone, 3’-fluoro-4’-methoxy-” has a molecular formula of C9H9FO2 and a molecular weight of 168.1650 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound “3-Fluoro-4-methoxyphenylboronic acid” include a flash point of 146.2±30.7 °C and an index of refraction of 1.504 .Scientific Research Applications
Clinical Evaluation of Coronary Vasodilators
Research on compounds structurally related to 3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene, such as 3-dimethylamino-1,1,2-tris(4-methoxyphenyl)-1-propene hydrochloride (WIN 5494), has been conducted to assess their efficacy as coronary vasodilators in patients with angina pectoris. However, studies using a double-blind technique showed no significant improvement in exercise tolerance or reduction in trinitrin consumption, highlighting the importance of controlled studies for antianginal drugs (Sandler, 1960).
Prostaglandin Inhibition in Alzheimer's Disease
A nitric oxide-releasing derivative of flurbiprofen, NCX-2216, containing a structure similar to the compound , has demonstrated efficacy in reducing β-amyloid deposition in a mouse model of Alzheimer's disease. This compound's ability to inhibit prostaglandin synthesis in the brain without causing gastric injury suggests potential applications in treating inflammatory disorders, especially those occurring in the central nervous system (Wallace et al., 2004).
Insect Attractants and Metabolism
A fluorine analog of methyl eugenol, 1,2-dimethoxy-4-(3-fluoro-2-propenyl)benzene, has been investigated for its attractiveness to the oriental fruit fly Bactrocera dorsalis. This compound is metabolized by the flies into hydroxylated products, suggesting its potential as a safer alternative to methyl eugenol for fruit fly management (Khrimian et al., 2006).
PET Tracers for NMDA Receptors
Radiolabelled compounds structurally related to this compound have been developed as PET tracers for imaging the NR2B subunit-containing NMDA receptors in the brain. These tracers have shown promise in entering the brain and binding to their target sites, suggesting their usefulness in studying neurodegenerative disorders (Christiaans et al., 2014).
Antifertility Agents
Nonsteroidal compounds like 1,2-diethyl-1,3-bis(p-methoxyphenyl)-1-propene have been explored for their capacity to induce implantation in rats, acting through an estrogenic mechanism. Such compounds may serve as oral substitutes for traditional estrogenic drugs, providing insights into nonsteroidal pathways for fertility control (Ao & Roy Sk, 1984).
Safety and Hazards
Future Directions
Given the limited information available for “3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene”, future research could focus on exploring its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. The related compounds have shown promising results in biological activities, suggesting potential for further exploration .
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-9-4-5-11(13-3)10(12)7-9/h4-5,7H,1,6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPCPTQBSKTJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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